molecular formula C29H29N7O2 B2990932 N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 921470-24-8

N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2990932
CAS No.: 921470-24-8
M. Wt: 507.598
InChI Key: COJVLZCLHOAZTH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C29H29N7O2 and its molecular weight is 507.598. The purity is usually 95%.
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Biological Activity

The compound N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo-pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C25H28N6O2\text{C}_{25}\text{H}_{28}\text{N}_{6}\text{O}_{2}

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo-pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:

  • MCF-7 (breast cancer) and HCT116 (colorectal cancer) cell lines have shown IC50 values in the low micromolar range, indicating potent anticancer activity.
  • A study reported that similar compounds in this class inhibited cell proliferation and induced apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Activity

Compounds with the pyrazolo-pyrimidine scaffold have also been investigated for their antimicrobial properties. Specific findings include:

  • Moderate to high activity against Gram-positive and Gram-negative bacteria.
  • Effective against fungal strains, suggesting a broad-spectrum antimicrobial potential .

Neuropharmacological Effects

The presence of the piperazine moiety in the structure suggests potential neuropharmacological activities. Compounds with similar structures have been reported to act as:

  • Serotonin receptor modulators , which could be beneficial in treating anxiety and depression.
  • Dopamine receptor antagonists , indicating possible applications in managing schizophrenia and other psychiatric disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of methoxy groups at specific positions on the phenyl ring enhances lipophilicity and bioavailability, contributing to improved potency.
  • Piperazine Linkage : The 4-phenylpiperazine moiety is essential for binding affinity to various receptors, including adenosine receptors, which play a role in numerous physiological processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity Level
AnticancerMCF-7Low µM
HCT116Low µM
AntimicrobialStaphylococcus aureusModerate
Escherichia coliHigh
NeuropharmacologicalSerotonin receptorsModulatory effect

Case Study 1: Anticancer Efficacy

In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their efficacy against various cancer cell lines. The lead compound exhibited an IC50 value of 0.39 µM against HCT116 cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of related pyrazolo compounds against clinical isolates. The results indicated that certain derivatives displayed significant activity against resistant strains of bacteria, highlighting their therapeutic potential in infectious diseases .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N7O2/c1-37-23-13-14-26(38-2)25(19-23)31-27-24-20-30-36(22-11-7-4-8-12-22)28(24)33-29(32-27)35-17-15-34(16-18-35)21-9-5-3-6-10-21/h3-14,19-20H,15-18H2,1-2H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVLZCLHOAZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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